2'-Hydroxybiochanin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

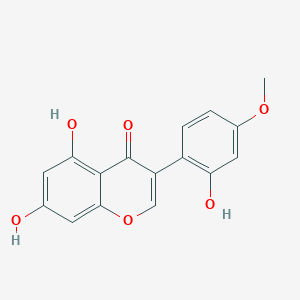

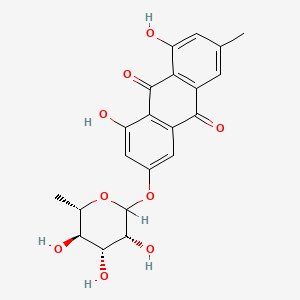

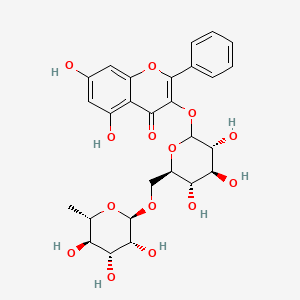

2'-hydroxybiochanin A is a methoxyisoflavone in which the methoxy group is located at position 4' together with three additional hydroxy substituents at positions 2' 5 and 7. It has a role as a plant metabolite and an apoptosis inducer. It is a methoxyisoflavone, a member of 7-hydroxyisoflavones, a member of 2'-hydroxyisoflavones and a member of 4'-methoxyisoflavones.

2'-Hydroxybiochanin A is a natural product found in Dalbergia parviflora, Ficus nymphaeifolia, and other organisms with data available.

Aplicaciones Científicas De Investigación

RNA Structure Analysis

2'-Hydroxybiochanin A plays a role in RNA structure analysis. The technique of Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry utilizes 2'-hydroxyl groups in RNA for studying nucleotide structure and dynamics in biological environments. This method facilitates understanding RNA dynamics and interpreting SHAPE data in various technologies (McGinnis et al., 2012); (Merino et al., 2005).

Hydroxylation in Gene Expression and Cancer

Hydroxylation, generally catalyzed by enzymes dependent on 2-oxoglutarate (2OG), plays a crucial role in gene expression and growth. 2'-Hydroxybiochanin A, as a hydroxylated compound, can be part of the broader study of these modifications, which have implications in cancer research (Ploumakis & Coleman, 2015).

2-Oxoglutarate-Dependent Oxygenases

2'-Hyydroxybiochanin A's involvement in reactions catalyzed by 2-oxoglutarate-dependent oxygenases (2OGXs) is significant. These enzymes are known for diverse oxidative reactions and are studied for their roles in plant and animal development, transcriptional regulation, and secondary metabolite biosynthesis, including those with medicinal importance (Islam et al., 2018).

Biomedical Applications

In the biomedical field, 2'-Hydroxybiochanin A has shown potential in improving insulin sensitivity and controlling hyperglycemia in type 2 diabetes. Its effects on SIRT1 expression in pancreatic tissue are particularly noteworthy (Oza & Kulkarni, 2018).

Electrochemical Analysis

The electrochemical behavior of 2'-Hydroxybiochanin A has been studied for its potential applications in various fields. Understanding its electrochemical properties can lead to developments in analytical chemistry and possibly in the pharmaceutical industry (Popa & Diculescu, 2013).

Novel Enzyme Identification

In the area of metabolic engineering, identifying enzymes that catalyze hydroxylation, such as those acting on 2'-Hydroxybiochanin A, is crucial. This research can lead to the creation of alternative pathways for microbial production of important natural products (Dai et al., 2019).

Hydroxy Fatty Acids Production

2'-Hydroxybiochanin A can also be relevant in studies focused on the production of hydroxy fatty acids, which have wide applications in the chemical, food, and cosmetic industries. These studies emphasize the role of microbial enzymes in synthesizing hydroxy fatty acids (Kim & Oh, 2013).

Regioselective and Stereoselective Hydroxylation

The role of 2'-Hydroxybiochanin A in regioselective and stereoselective hydroxylation is vital, especially in the synthesis of hydroxyl amino acids. These processes have significant industrial applications in the pharmaceutical and fine chemical industries (Jing et al., 2021).

Enzymatic Functionalization of C-H Bonds

2'-Hydroxybiochanin A may be involved in the study of enzymatic functionalization of carbon-hydrogen bonds. This research has implications in developing new catalytic methods for efficient synthesis of complex molecules (Lewis et al., 2011).

Diagnostic and Monitoring in Glioma

2'-Hydroxybiochanin A could be involved in monitoring isocitrate dehydrogenase-mutant glioma, as studies show the detection of 2-hydroxyglutarate in these tumors can be linked to tumor volume and cellularity (de la Fuente et al., 2016).

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-9-2-3-10(12(18)6-9)11-7-22-14-5-8(17)4-13(19)15(14)16(11)20/h2-7,17-19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVXMDBOINMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314873 |

Source

|

| Record name | 2′-Hydroxybiochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32884-35-8 |

Source

|

| Record name | 2′-Hydroxybiochanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32884-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Hydroxybiochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

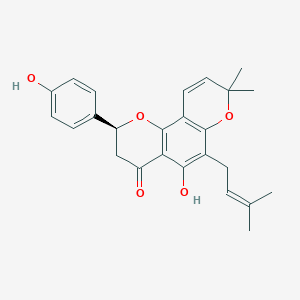

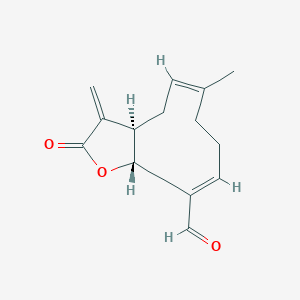

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

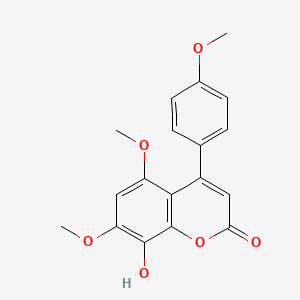

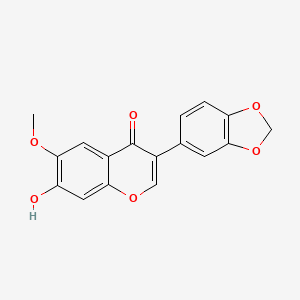

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)